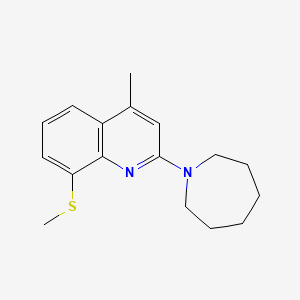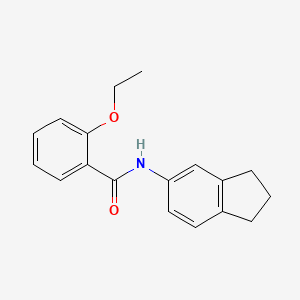![molecular formula C14H18ClNOS B5806757 1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
1-{[(4-chlorophenyl)thio]acetyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-chlorophenyl)thio]acetyl}azepane, also known as CTAA, is a synthetic compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CTAA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system.
Mecanismo De Acción
1-{[(4-chlorophenyl)thio]acetyl}azepane is a potent and selective inhibitor of FAAH, which plays a critical role in the endocannabinoid system. FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that bind to cannabinoid receptors in the nervous system. Inhibition of FAAH by 1-{[(4-chlorophenyl)thio]acetyl}azepane leads to an increase in endocannabinoid levels, which can have a range of effects on the nervous system. The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}azepane is not fully understood, but studies have shown that it can lead to an increase in pain tolerance, mood elevation, and appetite suppression.
Biochemical and Physiological Effects
1-{[(4-chlorophenyl)thio]acetyl}azepane has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}azepane can lead to an increase in endocannabinoid levels, which can have a range of effects on the nervous system. These effects include an increase in pain tolerance, mood elevation, and appetite suppression. 1-{[(4-chlorophenyl)thio]acetyl}azepane has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[(4-chlorophenyl)thio]acetyl}azepane in lab experiments include its potency and selectivity as a FAAH inhibitor, its ability to increase endocannabinoid levels, and its potential applications in the treatment of inflammatory diseases. However, there are also limitations to using 1-{[(4-chlorophenyl)thio]acetyl}azepane in lab experiments. 1-{[(4-chlorophenyl)thio]acetyl}azepane is a synthetic compound and may not accurately reflect the effects of endocannabinoids in the body. Additionally, the long-term effects of 1-{[(4-chlorophenyl)thio]acetyl}azepane on the nervous system are not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}azepane. One area of research is the potential applications of 1-{[(4-chlorophenyl)thio]acetyl}azepane in the treatment of inflammatory diseases. Another area of research is the long-term effects of 1-{[(4-chlorophenyl)thio]acetyl}azepane on the nervous system and its potential for the treatment of neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 1-{[(4-chlorophenyl)thio]acetyl}azepane in human clinical trials. Overall, 1-{[(4-chlorophenyl)thio]acetyl}azepane has shown great potential as a tool for scientific research, and further studies may lead to new insights into the endocannabinoid system and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}azepane involves the reaction of 4-chlorobenzyl mercaptan with 6-azido hexanoic acid, followed by reduction with lithium aluminum hydride to yield the desired product. The purity of 1-{[(4-chlorophenyl)thio]acetyl}azepane can be improved by recrystallization from ethanol. The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}azepane has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
1-{[(4-chlorophenyl)thio]acetyl}azepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}azepane is a potent and selective inhibitor of FAAH, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH by 1-{[(4-chlorophenyl)thio]acetyl}azepane leads to an increase in endocannabinoid levels, which can have a range of effects on the nervous system.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-chlorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAWGWQIHBLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)


![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


